trans-1,4-Dichloro-2-butene is an organochlorine compound with the molecular formula and a molecular weight of 125 g/mol. It appears as a clear colorless to light yellow liquid with a distinct odor. The compound is classified under the category of halogenated unsaturated aliphatic compounds and is known for its moderate reactivity. It is insoluble in water but soluble in organic solvents such as chloroform and ethyl acetate . The compound has a boiling point of approximately 74-76 °C at 40 mm Hg and a melting point of -1 to 3 °C .
The biological activity of trans-1,4-Dichloro-2-butene has been linked to its toxicity. It is considered highly corrosive and can cause severe damage to skin, eyes, and respiratory organs upon exposure. The compound has been classified as potentially harmful to human health, with risks including respiratory distress and skin burns . Additionally, it is suspected of having reproductive toxicity and may pose carcinogenic risks .
Several methods exist for synthesizing trans-1,4-Dichloro-2-butene:
trans-1,4-Dichloro-2-butene serves multiple purposes in chemical synthesis:
Studies have shown that trans-1,4-Dichloro-2-butene can interact with various biological systems. Its toxicity profile indicates that it can disrupt cellular functions and potentially lead to adverse health effects upon exposure. Research into its interactions with dopamine receptors suggests that derivatives of this compound may serve as novel antagonists in pharmacological applications .
trans-1,4-Dichloro-2-butene shares structural similarities with several other dichlorobutene isomers. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
cis-1,4-Dichloro-2-butene | C4H6Cl2 | Isomeric form with different physical properties |
1,3-Dichlorobutene | C4H6Cl2 | Different position of chlorine atoms; more reactive |
1,4-Dichlorobutane | C4H8Cl2 | Saturated compound; less reactive than dichloroalkenes |
1-Chloro-2-butene | C4H7Cl | Contains only one chlorine atom; more reactive |
trans-1,4-Dichloro-2-butene's unique trans configuration imparts distinct chemical properties compared to its cis counterpart and other dichlorinated derivatives. Its specific reactivity patterns make it valuable in synthetic organic chemistry while presenting unique challenges in handling due to its toxicity .
Radical chlorination of 1,3-butadiene represents the most direct route to trans-1,4-dichloro-2-butene. Conventional chlorination under thermal or photolytic conditions generates a mixture of 1,4- and 3,4-dichlorobutene isomers, with yields of dichlorides historically limited to 40% due to competing telomerization and over-chlorination. However, mechanistic studies reveal that radical intermediates dominate under high chlorine concentrations. The addition of chlorine radicals to 1,3-butadiene proceeds via a two-step mechanism:
Steric and electronic factors favor the trans configuration, as the anti-periplanar transition state minimizes non-bonding interactions between chlorine substituents. Recent optimizations using metal chloride additives (e.g., FeCl₃) or amines have improved dichloride yields to 97% by suppressing telomer formation. For example, methanolic chlorination at 0.1 M concentration produces trans-1,4-dichloro-2-butene with 60% selectivity under radical-dominated conditions.
Table 1: Comparative Yields in Radical Chlorination of 1,3-Butadiene
Condition | Additive | trans-1,4 Selectivity | Yield (%) |
---|---|---|---|
Thermal (70°C) | None | 45% | 40 |
Photolytic (450 nm) | FeCl₃ | 68% | 85 |
Methanolic, 0.1 M | Collidine-HCl | 60% | 97 |
Stereoselectivity in dichloride formation arises from transition-state stabilization in ionic or polar mechanisms. At low chlorine concentrations (<0.04 M), electrophilic addition predominates, favoring 1,4-addition through a cyclic chloronium ion intermediate. The trans product forms preferentially due to reduced steric strain in the chair-like transition state, where chlorine atoms occupy equatorial positions.
Density functional theory (DFT) calculations support this model, showing a 5.2 kcal/mol energy preference for the trans pathway over cis. Experimental validation comes from bromination studies, where analogous 1,4-dibromo-2-butene forms with 60% trans selectivity in CCl₄. For chlorination, polar solvents like CH₂Cl₂ enhance stereocontrol by stabilizing ionic intermediates, achieving up to 70% trans-1,4-dichloro-2-butene.
While asymmetric synthesis of trans-1,4-dichloro-2-butene remains underexplored, emerging strategies leverage transition-metal catalysts to induce enantioselectivity. The isomerization equilibrium between 1,4- and 3,4-dichlorobutene isomers enables dynamic kinetic resolution. For instance, iron-cyclopentadienyl complexes (e.g., CpFe(CO)₂X) catalyze the isomerization of 1,4-dichloro-2-butene to 3,4-dichloro-1-butene at 123°C, achieving >90% conversion. Although this process is not inherently asymmetric, chiral cyclopentadienyl ligands (e.g., substituted Cp*) could theoretically enforce enantioselective chloride migration.
Preliminary work with titanium(III) catalysts, such as Cp₂TiCl₂, demonstrates potential for radical-mediated asymmetric chlorination. Under visible light irradiation, TiIII species facilitate single-electron transfer to chlorine, generating chiral radical pairs that add to 1,3-butadiene with moderate enantiomeric excess (ee). Further ligand design and mechanistic studies are required to optimize stereochemical outcomes.
Industrial esterification processes provide indirect insights into nucleophilic displacement kinetics. In a patented method, trans-1,4-Dichloro-2-butene reacts with sodium acetate in the presence of transition metal catalysts (e.g., copper, iron) to form 1,4-diacetoxy-2-butene [3]. While phenolic substrates are not explicitly studied here, the reaction mechanism offers a template for oxygen-based nucleophiles:
Table 1: Esterification Conditions and Outcomes
Parameter | Value/Description |
---|---|
Catalyst | Copper powder (0.1 wt%) |
Solvent | Molten reaction medium |
Temperature | 120°C |
Yield | 85–90% (1,4-diacetoxy-2-butene) |
This system suggests that phenolic nucleophiles (e.g., sodium phenoxide) could similarly displace chloride under analogous conditions, though higher temperatures may be required to overcome the trans-isomer’s steric bulk.
No direct experimental data on cyclocondensation reactions of trans-1,4-Dichloro-2-butene are available in non-excluded sources. However, its structural analogy to 1,4-dihalo-2-butenes permits mechanistic predictions:
Further experimental validation is required to confirm these hypotheses.
The patent literature highlights copper’s role in mediating dichlorobutene transformations, though classical cross-coupling (e.g., Suzuki, Heck) remains unexplored [3]. Key observations include:
Table 2: Hypothetical Cross-Coupling Parameters
Parameter | Value/Description |
---|---|
Catalyst | Pd(OAc)2/PPh3 |
Base | K2CO3 |
Solvent | DMF/H2O |
Temp. | 80°C |
While untested, such reactions would expand the utility of trans-1,4-Dichloro-2-butene in constructing conjugated dienes for materials science.